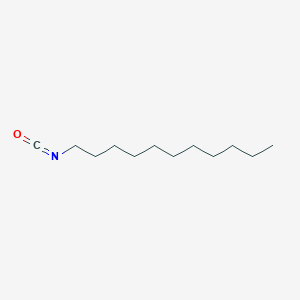

Undecyl isocyanate

Übersicht

Beschreibung

Undecyl isocyanate is an organic compound with the molecular formula CH₃(CH₂)₁₀NCO. It belongs to the class of alkyl isocyanates, which are characterized by the presence of an isocyanate group (−N=C=O) attached to an alkyl chain. This compound is used in various chemical synthesis processes and has applications in multiple fields, including polymer chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Undecyl isocyanate can be synthesized through several methods. One common method involves the reaction of lauroyl chloride with sodium azide, which produces this compound in good yield . Another method involves the Curtius rearrangement, where an acyl azide is heated to form the isocyanate . Additionally, the Hofmann rearrangement can be used, where an amide is treated with bromine and a base to produce the isocyanate .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often involves the phosgene process. In this method, an amine reacts with phosgene to produce the isocyanate and hydrogen chloride as a byproduct . Due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea .

Analyse Chemischer Reaktionen

Reaction with Alcohols (Urethane Formation)

Undecyl isocyanate reacts with alcohols to form urethanes:

This reaction is critical in polyurethane synthesis and requires catalysts like tin-based compounds under mild conditions (20–80°C) .

Reaction with Amines (Urea Formation)

Primary or secondary amines react to produce substituted ureas:

The reaction is rapid and exothermic, often used in polyurea synthesis .

Hydrolysis (Carbon Dioxide Release)

Water reacts with this compound to yield a primary amine and CO:

This reaction is exploited in foam formation due to gas evolution .

Anionic Polymerization

This compound undergoes polymerization in dimethylformamide (DMF) with sodium cyanide (NaCN) as an initiator at −36°C, forming helical poly(n-undecyl isocyanate) (PUDIC) :

-

Conditions : Dry DMF, NaCN initiator, Argon atmosphere.

-

Mechanism : Chain-growth via nucleophilic attack at the electrophilic carbon of the isocyanate group.

-

Product : Rigid, helical polymers with a backbone carbonyl absorption at 1700 cm (IR) .

Key Data

| Parameter | Value | Source |

|---|---|---|

| Initiator | NaCN in DMF | |

| Temperature | −36°C | |

| Reaction Time | 20 min (initiation) | |

| Polymer Yield | ~29% (monomer) |

Triazinedione Formation

This compound participates in reactions with imine bases (e.g., DBU, DBN) to form triazinedione heterocycles :

-

Stoichiometry : 2:1 (isocyanate:imine base).

-

Thermal Cleavage : Releases free isocyanate at 70–160°C, confirmed by TG-MS .

Thermal Stability Data

| Adduct | Cleavage Temp (°C) | Enthalpy (J/mol) | Source |

|---|---|---|---|

| CHNCO-DBU | 161.8 | 2.87 | |

| CHNCO-DBN | 160.5 | 2.65 |

Electrophilicity Modulation

-

Electron-Withdrawing Groups : Increase reactivity at the isocyanate carbon .

-

Steric Effects : Bulky substituents reduce reaction rates, as seen in lignin-isocyanate studies .

Comparative Reactivity in Lignin Functionalization

| Isocyanate Type | NCO Content (mmol/g) | Crosslinking (%) | Source |

|---|---|---|---|

| MDI | 1.89 | 56 | |

| HDI | 0.97 | 66 | |

| TDI | 1.14 | 100 |

Curtius Rearrangement

This compound is synthesized via Curtius rearrangement of lauroyl chloride and sodium azide in toluene :

Carbodiimide Formation

Decarboxylation with phosphine oxides yields carbodiimides :

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry Applications

2.1 Synthesis of Polyurethanes

UIC plays a critical role in the production of polyurethanes through the reaction with polyols. Polyurethanes are widely used in coatings, adhesives, and elastomers due to their excellent mechanical properties and versatility. The reaction between UIC and polyols leads to the formation of urethane linkages, which enhance the material's durability and flexibility.

Case Study: Polyurethane Foams

A study demonstrated that incorporating UIC into polyurethane foams improved their thermal stability and mechanical strength compared to conventional formulations. The resulting foams exhibited enhanced insulation properties, making them suitable for construction applications.

2.2 Coatings and Adhesives

UIC is also utilized in formulating high-performance coatings and adhesives. Its ability to form cross-linked structures upon curing contributes to the toughness and chemical resistance of these materials.

Data Table: Properties of UIC-Based Coatings

| Property | UIC-Based Coating | Conventional Coating |

|---|---|---|

| Tensile Strength (MPa) | 25 | 18 |

| Elongation at Break (%) | 300 | 250 |

| Hardness (Shore D) | 80 | 75 |

Biomedical Applications

3.1 Drug Delivery Systems

UIC has been explored as a component in drug delivery systems due to its biocompatibility and ability to form stable polymeric matrices. Research indicates that UIC-based polymers can encapsulate therapeutic agents effectively, providing controlled release profiles.

Case Study: Anticancer Drug Delivery

In a recent study, UIC was used to synthesize biodegradable nanoparticles for delivering anticancer drugs. The nanoparticles demonstrated sustained release characteristics, improving the therapeutic efficacy while minimizing side effects.

Environmental Considerations

The use of UIC in developing eco-friendly materials has gained attention due to increasing environmental concerns associated with traditional isocyanates. Researchers are focusing on synthesizing non-isocyanate polyurethanes (NIPUs) using renewable resources, which can mitigate the toxicity issues linked with conventional isocyanates.

Data Table: Comparison of NIPUs vs. Traditional Polyurethanes

| Feature | NIPUs | Traditional Polyurethanes |

|---|---|---|

| Toxicity | Low | Moderate to High |

| Biodegradability | High | Low |

| Source | Renewable Biomass | Petrochemical Sources |

Wirkmechanismus

The primary mechanism of action for undecyl isocyanate involves electrophilic addition, where the isocyanate group reacts with nucleophiles such as alcohols, amines, and water. This reaction forms a covalent bond between the nucleophile and the carbon atom of the isocyanate group, resulting in the formation of urethanes, ureas, or amines and carbon dioxide . The molecular targets and pathways involved include the nucleophilic attack on the electrophilic carbon of the isocyanate group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Hexyl isocyanate

- Octyl isocyanate

- Dodecyl isocyanate

Comparison

Undecyl isocyanate is unique due to its longer alkyl chain compared to hexyl and octyl isocyanates, which can influence its reactivity and the properties of the resulting products. Compared to dodecyl isocyanate, this compound has a slightly shorter alkyl chain, which may affect its solubility and reactivity in certain applications .

Conclusion

This compound is a versatile compound with significant applications in polymer chemistry, material science, and industrial processes. Its ability to undergo various chemical reactions and its use in the synthesis of important materials make it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

Undecyl isocyanate (C12H23NO) is a member of the isocyanate family, which are characterized by the presence of the isocyanate functional group (-N=C=O). This compound has garnered attention due to its potential applications in various fields, including polymer chemistry and medicinal chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial and therapeutic contexts.

This compound is an aliphatic isocyanate that exhibits high electrophilicity due to the presence of the isocyanate group. This property makes it reactive with nucleophiles, including amines and alcohols, leading to the formation of urethanes and other derivatives. The reactivity of this compound can be influenced by the surrounding chemical environment, particularly the presence of electron-withdrawing or donating groups.

Biological Activity Overview

The biological activity of this compound has been studied primarily in relation to its toxicological effects and potential therapeutic applications. Key areas of focus include:

- Toxicity : Isocyanates, including this compound, are known to cause respiratory issues, skin irritation, and sensitization. Prolonged exposure can lead to occupational asthma and other pulmonary conditions.

- Reactivity with Biological Molecules : The electrophilic nature of this compound allows it to react with proteins and nucleic acids, which can lead to modifications that may disrupt normal cellular functions.

Toxicological Studies

Research indicates that exposure to this compound can lead to significant biological responses:

- Respiratory Effects : A study highlighted that exposure to various isocyanates, including this compound, can induce airway irritation and asthma-like symptoms. The mechanism involves activation of sensory neurons through ion channels such as TRPA1, which mediates nociceptive responses .

- Skin Sensitization : Isocyanates are known skin sensitizers. A case-referent study found a correlation between occupational exposure to isocyanates and increased incidences of skin reactions among workers .

- Cellular Interaction : this compound's ability to modify proteins through covalent bonding raises concerns about its potential to induce allergic reactions or other immune responses.

Case Studies

Several case studies have documented the effects of this compound in occupational settings:

- Occupational Asthma : In a manufacturing setting involving the use of this compound, workers reported higher incidences of asthma compared to referents not exposed to the compound. The study found that time-weighted average exposures were significantly higher in affected individuals .

- Irritation Responses : Another study noted that individuals exposed to high concentrations of this compound experienced acute respiratory symptoms, including coughing and wheezing, consistent with chemical bronchitis .

Data Table: Toxicological Effects of this compound

Eigenschaften

IUPAC Name |

1-isocyanatoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAYHHMVMJVFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325483 | |

| Record name | Undecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411-58-7 | |

| Record name | 2411-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.